2-(Perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate 2-(Perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.: 1352035-31-4
VCID: VC5977259
InChI: InChI=1S/C11H7F5N3O.BF4/c12-6-7(13)9(15)11(10(16)8(6)14)19-4-18-1-2-20-3-5(18)17-19;2-1(3,4)5/h4H,1-3H2;/q+1;-1
SMILES: [B-](F)(F)(F)F.C1COCC2=NN(C=[N+]21)C3=C(C(=C(C(=C3F)F)F)F)F
Molecular Formula: C11H7BF9N3O
Molecular Weight: 378.99

2-(Perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate

CAS No.: 1352035-31-4

Cat. No.: VC5977259

Molecular Formula: C11H7BF9N3O

Molecular Weight: 378.99

* For research use only. Not for human or veterinary use.

2-(Perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate - 1352035-31-4

Specification

CAS No. 1352035-31-4
Molecular Formula C11H7BF9N3O
Molecular Weight 378.99
IUPAC Name 2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate
Standard InChI InChI=1S/C11H7F5N3O.BF4/c12-6-7(13)9(15)11(10(16)8(6)14)19-4-18-1-2-20-3-5(18)17-19;2-1(3,4)5/h4H,1-3H2;/q+1;-1
Standard InChI Key QXIUCDJXXJJMKF-UHFFFAOYSA-N
SMILES [B-](F)(F)(F)F.C1COCC2=NN(C=[N+]21)C3=C(C(=C(C(=C3F)F)F)F)F

Introduction

Chemical Structure and Nomenclature

Systematic IUPAC Name and Structural Features

The IUPAC name 2-(perfluorophenyl)-2,5,6,8-tetrahydro- triazolo[3,4-c] oxazin-4-ium tetrafluoroborate systematically describes its components:

  • A perfluorophenyl group (C6F5) at position 2 of the triazolo-oxazinium ring.

  • A fused bicyclic system comprising a 1,2,4-triazole ring ( triazolo) condensed with a 1,4-oxazinium moiety.

  • A tetrafluoroborate counterion (BF4−) balancing the positive charge on the oxazinium nitrogen .

The SMILES notation FC1=C(F)C(F)=C(F)C(F)=C1N2N=C3COCC[N+]3=C2.FB-(F)F further elucidates connectivity, highlighting the perfluorophenyl substituent and the protonated nitrogen in the oxazinium ring .

Comparative Structural Analysis

When compared to analogous compounds such as (5aS,10bR)-5a,10b-dihydro-2-phenyl-4H,6H-indeno[2,1-b] triazolo[4,3-d][1, oxazinium tetrafluoroborate or N-[(3,4-dimethylphenyl)methyl]-2-(2-methyl-3-oxo-2,5,6,8-tetrahydro-3H-[1, triazolo[3,4-c] oxazin-8-yl)acetamide , key differences emerge:

FeatureTarget Compound Comparative Compound
Aromatic SubstituentPerfluorophenyl (C6F5)Phenyl or Indeno-fused system
CounterionTetrafluoroborate (BF4−)Tetrafluoroborate (BF4−)
Ring SystemTriazolo[3,4-c] oxaziniumTriazolo[4,3-d] oxazinium

The perfluorophenyl group introduces strong electron-withdrawing effects, potentially enhancing thermal stability and altering solubility compared to hydrocarbon analogs .

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols remain proprietary, plausible routes involve:

  • Cyclocondensation: Reaction of a perfluorophenyl-substituted hydrazine with a cyclic ether precursor to form the triazolo-oxazinium core.

  • Counterion Exchange: Metathesis with sodium tetrafluoroborate to replace initial anions (e.g., chloride) with BF4− .

Physicochemical Properties

Molecular and Thermal Characteristics

PropertyValue
Molecular FormulaC11H7BF9N3O
Molecular Weight378.99 g/mol
Purity97%
Melting PointNot reported
SolubilityLikely low in polar solvents

The perfluorophenyl group imposes high hydrophobicity, suggesting preferential solubility in nonpolar media like dichloromethane or fluorinated solvents.

Spectroscopic Data

  • 19F NMR: Expected resonances for C6F5 (−144 to −162 ppm) and BF4− (−148 to −152 ppm).

  • 1H NMR: Protons on the oxazinium ring (δ 3.5–5.0 ppm) and triazole CH groups (δ 7.0–8.5 ppm) .

Applications and Research Findings

Pharmaceutical Intermediates

Triazolo-oxazinium salts serve as precursors for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The perfluorophenyl moiety may enhance binding affinity to hydrophobic enzyme pockets .

Materials Science

  • Ionic Liquids: The BF4− counterion and aromatic system suggest utility in low-melting-point ionic liquids for electrochemical applications.

  • Ligands in Catalysis: Potential as electron-deficient ligands for transition-metal catalysts in cross-coupling reactions .

Comparative Analysis with Related Compounds

Structural Analogues

  • 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1, triazolo[1,5-a]pyrazine hydrochloride : Differs in ring size (pyrazine vs. oxazinium) and substituent (CF3 vs. C6F5), impacting electronic properties.

  • Indeno-fused triazolo-oxazinium salts : Exhibit extended π-conjugation but lack fluorination, reducing oxidative stability.

Future Perspectives

Research Opportunities

  • Medicinal Chemistry: Screening for antimicrobial or anticancer activity.

  • Electrolyte Additives: Investigating ionic conductivity in lithium-ion batteries.

Synthetic Challenges

  • Improving yield in perfluorophenyl introduction steps.

  • Developing enantioselective routes for chiral derivatives.

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